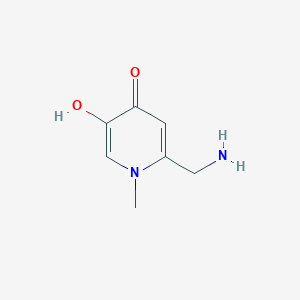

2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one

Overview

Description

“2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were prepared from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which were sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles .Scientific Research Applications

Synthesis of PPD Analogues

This compound serves as a synthesis reagent in the creation of PPD (p-Phenylenediamine) analogues . PPD analogues have significant importance in the development of new materials and drugs due to their structural similarity to PPD, which is widely used in engineering polymers and hair dyes.

Trypanocidal Activity

Researchers have utilized this compound in the preparation of 5-nitro-2-furancarboxylamides, which display potent trypanocidal activity . This is particularly relevant in the treatment of trypanosomiasis, a disease caused by parasitic protozoans.

Antimicrobial and Antibiofilm Agents

The structure of this compound suggests potential use in the development of advanced antimicrobial and antibiofilm agents. These could be particularly effective against drug-resistant strains of bacteria and could be used in direct and combination therapies .

Thermodynamic Properties

Studies have been conducted on the enthalpies of combustion and heat capacities for derivatives of this compound. Such research is crucial for understanding the thermodynamic properties and stability of new materials .

Antiviral Research

Derivatives of this compound have been synthesized and tested for antiviral properties, particularly against viruses like BVDV, HCV, and influenza . This research is vital for the development of new antiviral drugs.

Chelation Therapy

Hydroxypyridinone chelators, which include derivatives of this compound, have been studied for their therapeutic applications. They show high binding affinity towards metal ions like iron (III) and are used as iron chelators in clinical settings .

Neurotransmitter Analogue Studies

Catalysis

Future Directions

The future directions for the study of “2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the therapeutic value of aminopyridines , this compound could be of interest in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in amino acid metabolism, it could affect the synthesis and degradation of amino acids . .

Pharmacokinetics

Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on similar compounds, it could potentially lead to changes in cellular signaling, gene expression, and metabolic processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby reducing its efficacy .

properties

IUPAC Name |

2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-7(11)6(10)2-5(9)3-8/h2,4,11H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFWEFPDYNGWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminomethyl-5-hydroxy-1-methyl-1H-pyridin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

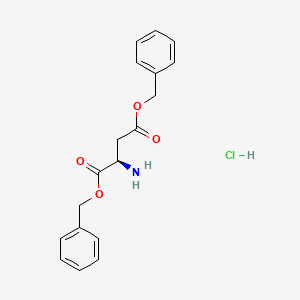

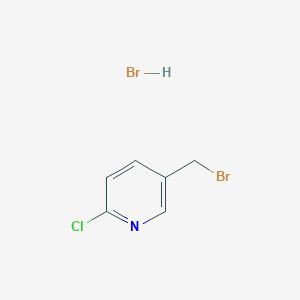

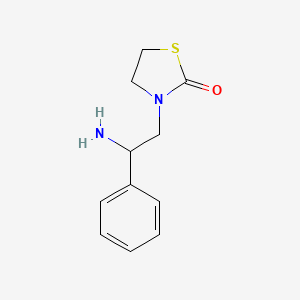

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)